3-{[(tert-butoxy)carbonyl](methyl)amino}-4,4,4-trifluorobutanoic acid
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Overview
Description
3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid is a chemical compound with the molecular formula C10H16F3NO4 and a molecular weight of 271.24 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it to 40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, the presence of the trifluoromethyl group suggests potential reactivity under oxidative conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used to replace the Boc group under acidic conditions.
Major Products Formed
The major product formed from the deprotection of 3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid is the corresponding free amine .
Scientific Research Applications
3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid is primarily used in research settings for the synthesis of more complex molecules. Its applications include:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology: Employed in the modification of peptides and proteins by protecting amine groups during synthesis.
Medicine: Potential use in drug development due to its structural features.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action for 3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions, allowing for selective modification of molecules . The trifluoromethyl group may also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(tert-butoxy)carbonyl]amino}methyl-4,4,4-trifluorobutanoic acid
- tert-Butyloxycarbonyl protecting group compounds
Uniqueness
3-{(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group. This combination provides both protection for amine groups and potential reactivity under specific conditions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4,4,4-trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(4)6(5-7(15)16)10(11,12)13/h6H,5H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAJBHYXNMIPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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